molecular formula C23H28N2O5S B11299901 N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide

Cat. No.: B11299901
M. Wt: 444.5 g/mol
InChI Key: CZUNIOLRXCTOJC-UHFFFAOYSA-N
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Description

This compound features a 1H-pyrrole core substituted with:

  • A furan-2-ylmethyl group at position 1.
  • A 4-methoxyphenylsulfonyl group at position 2.
  • Methyl groups at positions 4 and 3.
  • A pentanamide chain at position 2.

The methoxy group on the phenyl ring may improve solubility and metabolic stability compared to non-polar substituents .

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]pentanamide

InChI

InChI=1S/C23H28N2O5S/c1-5-6-9-21(26)24-23-22(31(27,28)20-12-10-18(29-4)11-13-20)16(2)17(3)25(23)15-19-8-7-14-30-19/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,24,26)

InChI Key

CZUNIOLRXCTOJC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide typically involves multiple steps, including the formation of the furan and pyrrole rings, followed by the introduction of the methoxyphenyl sulfonyl group and the pentanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The methoxyphenyl sulfonyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the methoxyphenyl sulfonyl group may produce the corresponding sulfonamide.

Scientific Research Applications

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

Target Compound vs. 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
Feature Target Compound Compound
Core Structure 1H-pyrrole with 4,5-dimethyl and furan-2-ylmethyl groups Isoindoline-1,3-dione fused to a pentanamide chain
Sulfonyl Group 4-Methoxyphenylsulfonyl Phenylsulfamoyl (N-linked to pyridine)
Amide Chain Pentanamide 4-Methylpentanamide
Aromatic Moieties Furan, 4-methoxyphenyl Pyridine, phenyl
Molecular Weight Not explicitly provided in evidence 493.53 g/mol

Key Differences :

  • The 4-methoxyphenylsulfonyl group in the target compound may offer better solubility than the pyridine-linked sulfamoyl group in .
Target Compound vs. N-[4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl]methanesulfonamide ()
Feature Target Compound Compound
Core Structure 1H-pyrrole Pyrazolo[3,4-d]pyrimidine fused to a chromene ring
Sulfonyl Group 4-Methoxyphenylsulfonyl Methanesulfonamide (N-linked to benzyl group)
Amide Chain Pentanamide None (methanesulfonamide substituent)
Aromatic Moieties Furan, 4-methoxyphenyl Chromene, fluorophenyl

Key Differences :

  • The pyrazolo-pyrimidine-chromene core in is structurally complex, likely conferring rigidity and planar stacking interactions absent in the pyrrole-based target compound.

Biological Activity

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and comparison with structurally related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₉N₃O₃S. The compound features:

  • Pyrrole ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Furan moiety : An aromatic ring that enhances the compound's stability and potential interactions.
  • Methoxyphenyl sulfonyl group : This functional group is known for enhancing pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antiulcer Activity

This compound has been identified as a potential antiulcer agent. It demonstrates acid secretion inhibitory effects, making it useful for treating gastrointestinal disorders. Studies suggest that it may reduce gastric acid secretion and promote mucosal protection.

2. Anticancer Properties

Similar compounds have shown promise in inhibiting enzymes associated with cancer progression. Preliminary studies suggest that this compound may possess anticancer properties by targeting specific pathways involved in tumor growth.

3. Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially leading to inhibition of pathways critical for disease progression. For instance, it may affect enzymes involved in inflammation and cancer metabolism.

The exact mechanism of action for this compound remains under investigation. However, its biological activity can be attributed to:

  • Molecular Interactions : The presence of the furan and sulfonamide groups facilitates binding to target proteins.
  • Structural Similarities : Its structural features resemble those of known bioactive compounds, suggesting potential shared pathways in biological systems.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzenesulfonamideContains a sulfonamide groupAntibacterial properties
FurosemideFuran ring with sulfonamideDiuretic agent
SulfanilamideSulfonamide structureAntibacterial activity

This table highlights how the combination of a furan moiety with a complex pyrrole structure and methoxy-substituted phenol may enhance the biological activity of this compound compared to simpler derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds. For example:

  • Antiulcer Studies : Research demonstrated that compounds similar to N-{1-(furan-2-ylmethyl)-3-[...]} effectively reduced ulcer indices in animal models by inhibiting gastric acid secretion.
  • Anticancer Evaluations : In vitro studies showed that related pyrrole derivatives inhibited cell proliferation in various cancer cell lines, indicating potential therapeutic applications.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that these compounds could modulate pathways involved in inflammatory responses and cancer progression.

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